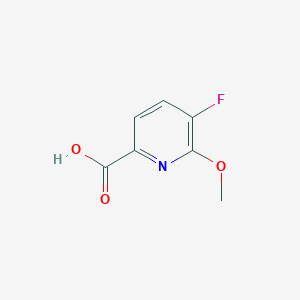

5-Fluoro-6-methoxypicolinic acid

Description

Properties

IUPAC Name |

5-fluoro-6-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJRFCWLJLGCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401258951 | |

| Record name | 5-Fluoro-6-methoxy-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211534-53-0 | |

| Record name | 5-Fluoro-6-methoxy-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211534-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-methoxy-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-6-methoxypicolinic Acid: Synthesis, Properties, and Applications in Modern Chemistry

For Immediate Release

SHANGHAI, CN – January 5, 2026 – As a cornerstone building block in the synthesis of complex molecules, 5-Fluoro-6-methoxypicolinic acid (CAS No. 1211534-53-0) has garnered significant interest among researchers in agrochemicals and drug discovery. This technical guide offers a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthesis protocol, and its current and potential applications for scientists and drug development professionals.

Compound Identification and Chemical Properties

5-Fluoro-6-methoxypicolinic acid is a substituted pyridine derivative, a class of compounds known for a wide range of biological activities[1]. The presence of a fluorine atom and a methoxy group on the pyridine ring significantly influences its electronic properties, metabolic stability, and binding interactions with biological targets.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 1211534-53-0[2] |

| IUPAC Name | 5-fluoro-6-methoxypyridine-2-carboxylic acid[1] |

| Molecular Formula | C₇H₆FNO₃[1][3] |

| Molecular Weight | 171.13 g/mol [1] |

| SMILES | COC1=C(F)C=CC(=N1)C(=O)O |

Table 2: Physicochemical Properties

| Property | Value/Information | Source |

| Physical State | Solid | Assumed from related compounds |

| Melting Point | 139 - 142 °C | [1] |

| Solubility | Expected to be soluble in polar organic solvents and sparingly soluble in water. | General knowledge of picolinic acids |

| pKa | The carboxylic acid moiety is expected to have a pKa in the range of 2-4. | General knowledge of carboxylic acids |

Strategic Importance in Chemical Synthesis

The strategic placement of the fluoro and methoxy groups on the picolinic acid scaffold makes this molecule a highly valuable intermediate. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the acidity of the carboxylic acid group[4]. These attributes are highly desirable in the design of new bioactive molecules.

Proposed Synthesis Protocol

Experimental Workflow: A Plausible Synthetic Route

The proposed synthesis involves a sequence of nucleophilic aromatic substitution reactions followed by oxidation and hydrolysis.

Caption: Proposed synthesis workflow for 5-Fluoro-6-methoxypicolinic acid.

Step-by-Step Methodology:

Step 1: Selective Methoxylation

-

To a solution of 2,6-dichloro-5-fluoropicolinonitrile in methanol, add a solution of sodium methoxide in methanol dropwise at a controlled temperature (e.g., 0-10 °C). The regioselectivity of this reaction is crucial and may require optimization of reaction conditions[5].

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., ammonium chloride solution) and extract the product with an organic solvent.

-

Purify the resulting 2-chloro-5-fluoro-6-methoxypicolinonitrile by column chromatography.

Step 2: Reductive Dechlorination

-

Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 5-fluoro-6-methoxypicolinonitrile.

Step 3: Nitrile Hydrolysis

-

Hydrolyze the nitrile from Step 2 using either acidic or basic conditions. For example, reflux the nitrile in a solution of aqueous sodium hydroxide.

-

Monitor the reaction until the nitrile is fully converted to the carboxylic acid.

-

Acidify the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield 5-Fluoro-6-methoxypicolinic acid.

Applications in Agrochemicals and Drug Discovery

Substituted picolinic acids are a well-established class of herbicides that act as synthetic auxins[1]. 5-Fluoro-6-methoxypicolinic acid serves as a key building block in the discovery of new agrochemicals with potentially improved efficacy and a broader weed control spectrum.

In the realm of drug discovery, the picolinic acid scaffold is present in numerous biologically active compounds. The introduction of fluorine can lead to derivatives with enhanced therapeutic properties. For instance, fluorinated compounds often exhibit improved metabolic stability and can have altered binding affinities for their biological targets. While specific drug candidates derived from 5-Fluoro-6-methoxypicolinic acid are not yet widely reported, its structural motifs are of significant interest in medicinal chemistry for the development of novel therapeutics, potentially in areas such as oncology and infectious diseases[7].

Safety and Handling

As with any chemical reagent, 5-Fluoro-6-methoxypicolinic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

5-Fluoro-6-methoxypicolinic acid is a valuable and versatile building block for chemical synthesis. Its unique substitution pattern provides a strategic advantage in the design of novel agrochemicals and potential therapeutic agents. The proposed synthesis offers a viable route for its preparation, enabling further exploration of its utility in various fields of chemical research. As the demand for more effective and safer chemical solutions in agriculture and medicine continues to grow, the importance of key intermediates like 5-Fluoro-6-methoxypicolinic acid is set to increase.

References

-

Fragment screening of N-acetylmannosamine kinase reveals noncarbohydrate inhibitors. ResearchGate. [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Chemical & Pharmaceutical Bulletin. [Link]

- Process for the preparation of 4-fluoro-3-methoxyaniline.

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. ScienceDirect. [Link]

-

Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][8]benzoxazine-6-carboxylic acids. Google Patents.

-

5-Fluoro-6-methoxypicolinic acid. MySkinRecipes. [Link]

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

Sources

- 1. 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 [benchchem.com]

- 2. 1211534-53-0|5-Fluoro-6-methoxypicolinic acid|BLD Pharm [bldpharm.com]

- 3. 5-Fluoro-6-methoxypicolinic acid [myskinrecipes.com]

- 4. 5-Fluoro-6-(3-fluorophenyl)picolinic acid | Benchchem [benchchem.com]

- 5. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Fluoro-6-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-6-methoxypicolinic acid, a fluorinated pyridine carboxylic acid derivative with significant potential in medicinal chemistry and agrochemical research. This document details its physicochemical properties, proposes a robust synthetic pathway, outlines methods for its analytical characterization, and discusses its potential biological activities and applications. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Introduction

5-Fluoro-6-methoxypicolinic acid (IUPAC name: 5-fluoro-6-methoxypyridine-2-carboxylic acid) is a heterocyclic organic compound that has garnered interest as a versatile building block in the development of new chemical entities. The strategic incorporation of a fluorine atom and a methoxy group onto the picolinic acid scaffold can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. Picolinic acid and its derivatives are known to exhibit a wide range of biological effects and have been pivotal in the development of various therapeutic agents and herbicides.[1] This guide aims to provide a detailed technical resource for scientists working with or considering the use of this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-Fluoro-6-methoxypicolinic acid are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems, including solubility, permeability, and potential for intermolecular interactions.[2][3][4]

| Property | Value | Source |

| Molecular Weight | 171.13 g/mol | [5] |

| Molecular Formula | C₇H₆FNO₃ | [5] |

| CAS Number | 1211534-53-0 | [5] |

| IUPAC Name | 5-fluoro-6-methoxypyridine-2-carboxylic acid | [5] |

| Predicted LogP | 0.8 - 1.2 (estimated) | |

| Predicted pKa | ~2-3 (carboxylic acid), ~1-2 (pyridine nitrogen) (estimated) | |

| Appearance | White to off-white solid (typical for similar compounds) | |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in water. |

Synthesis and Purification

While a specific, peer-reviewed synthesis of 5-Fluoro-6-methoxypicolinic acid is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted picolinic acids.[6][7] The proposed pathway involves a multi-step sequence starting from commercially available precursors, leveraging nucleophilic aromatic substitution (SNAr) reactions, which are well-precedented for the functionalization of electron-deficient pyridine rings.

Proposed Synthetic Pathway

The synthesis of 5-Fluoro-6-methoxypicolinic acid can be approached from a suitable di-substituted pyridine precursor, such as methyl 2,6-difluoropyridine-3-carboxylate. The regioselectivity of nucleophilic substitution on such rings is a key consideration, often influenced by the electronic nature of the substituents and the reaction conditions.[6]

Caption: Proposed synthetic workflow for 5-Fluoro-6-methoxypicolinic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar transformations and should be optimized for specific laboratory conditions.

Step 1: Regioselective Methoxylation of Methyl 2,6-dichloropicolinate

-

To a solution of methyl 2,6-dichloropicolinate in methanol, add a solution of sodium methoxide in methanol dropwise at a controlled temperature (e.g., 0-5 °C). The regioselectivity of this reaction is crucial and can be influenced by the solvent and temperature.[6][7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 6-chloro-2-methoxypicolinate.

Step 2: Fluorination via Halogen Exchange (Halex) Reaction

-

In a flask equipped with a condenser, combine the crude methyl 6-chloro-2-methoxypicolinate, an excess of potassium fluoride, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a high-boiling polar aprotic solvent (e.g., DMSO or sulfolane).[8]

-

Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and stir vigorously.

-

Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine, then dry and concentrate.

Step 3: Hydrolysis to the Carboxylic Acid

-

Dissolve the crude methyl 5-fluoro-6-methoxypicolinate in a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3, leading to the precipitation of the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to achieve high purity.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-Fluoro-6-methoxypicolinic acid. The following analytical techniques are recommended. While specific spectra for this exact molecule are not widely published, representative data from similar structures can provide an expectation of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid. The coupling patterns of the aromatic protons will be informative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum will provide signals for each of the seven unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbonyl carbon appearing at the lowest field.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass, which provides strong evidence for the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically suitable for the analysis of picolinic acid derivatives.[9]

Potential Applications and Biological Activity

Substituted picolinic acids are a well-established class of compounds with diverse biological activities. The unique combination of fluoro and methoxy substituents in 5-Fluoro-6-methoxypicolinic acid makes it an attractive scaffold for exploration in several areas.

Agrochemicals

Picolinic acid derivatives are prominent in the agrochemical industry, particularly as herbicides.[5] The mode of action often involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. The specific substitution pattern of 5-Fluoro-6-methoxypicolinic acid could lead to novel herbicides with improved efficacy, selectivity, or environmental profiles.

Drug Discovery

In the realm of drug discovery, the picolinic acid scaffold has been incorporated into molecules with a wide array of therapeutic applications.[1] The presence of a fluorine atom can enhance binding affinity to target proteins, improve metabolic stability, and increase bioavailability. Potential therapeutic areas for derivatives of 5-Fluoro-6-methoxypicolinic acid could include:

-

Enzyme Inhibition: Picolinic acids can act as chelating agents for metal ions, which are often present in the active sites of metalloenzymes. This property can be exploited to design potent and selective enzyme inhibitors.

-

Antimicrobial Agents: Some substituted picolinic acids have demonstrated antibacterial and antifungal properties.

-

CNS-active Agents: The pyridine ring is a common feature in drugs that target the central nervous system.

Caption: Potential application areas for 5-Fluoro-6-methoxypicolinic acid derivatives.

Safety and Handling

As a research chemical, 5-Fluoro-6-methoxypicolinic acid should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) may not be widely available, general guidelines for handling similar chemical compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.[5][10]

Conclusion

5-Fluoro-6-methoxypicolinic acid is a promising chemical entity with significant potential for the development of novel agrochemicals and pharmaceuticals. This technical guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and methods for its characterization. The insights into its potential biological activities are intended to stimulate further research and unlock the full potential of this versatile building block. As with any research compound, careful experimental design and execution are paramount to successfully harnessing its properties for scientific advancement.

References

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. Retrieved from [Link]

- Tanaka, T., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(11), 1729-1737.

-

Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. (n.d.). ACS Publications. Retrieved from [Link]

-

Analysis of the Physicochemical Properties of Acaricides Based on Lipinski's Rule of Five. (2020). PubMed. Retrieved from [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central. Retrieved from [Link]

-

Physicochemical properties and Lipinski's 'rule of 5'. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the Physicochemical Properties of Acaricides Based on Lipinski's Rule of Five [pubmed.ncbi.nlm.nih.gov]

- 3. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. tcichemicals.com [tcichemicals.com]

5-Fluoro-6-methoxypicolinic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-6-methoxypicolinic acid (C₇H₆FNO₃), a heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and agrochemical synthesis. We will delve into its detailed physicochemical properties, present a plausible, well-reasoned synthesis protocol based on established chemical principles, outline methods for its analytical characterization, and discuss its current and potential applications. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel bioactive molecules.

Introduction and Strategic Importance

5-Fluoro-6-methoxypicolinic acid belongs to the class of substituted picolinic acids, which are known for their versatile roles as key intermediates in the synthesis of complex organic molecules. The strategic placement of a fluorine atom and a methoxy group on the pyridine ring imparts unique electronic and steric properties to the molecule. The fluorine atom, a bioisostere of a hydrogen atom, can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility. These features make 5-Fluoro-6-methoxypicolinic acid a valuable scaffold for developing novel therapeutic agents and agrochemicals.[1][2] For instance, substituted picolinic acids are being investigated as potential lead structures for new synthetic auxin herbicides.[1]

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design.

2.1. Structural Information

The core structure consists of a pyridine ring substituted at position 2 with a carboxylic acid, at position 5 with a fluorine atom, and at position 6 with a methoxy group.

Diagram 1: Chemical Structure of 5-Fluoro-6-methoxypicolinic acid

2.2. Key Properties

The following table summarizes the essential physicochemical data for 5-Fluoro-6-methoxypicolinic acid.

| Property | Value | Source |

| CAS Number | 1211534-53-0 | [1][3] |

| Molecular Formula | C₇H₆FNO₃ | [1][3] |

| Molecular Weight | 171.13 g/mol | [1][3] |

| IUPAC Name | 5-fluoro-6-methoxypyridine-2-carboxylic acid | [1] |

| SMILES | O=C(O)C1=NC(OC)=C(F)C=C1 | [3] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis and Mechanistic Considerations

3.1. Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a halogenated picolinic acid derivative, such as 6-Bromo-5-fluoropicolinic acid.

Diagram 2: Proposed Synthesis Workflow

3.2. Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on analogous chemical transformations. Researchers should perform their own optimization.

Step 1: Synthesis of Methyl 5-fluoro-6-methoxypicolinate

-

To a solution of 6-Bromo-5-fluoropicolinic acid (1.0 eq) in dry methanol (MeOH, 10 volumes), add sodium methoxide (NaOMe, 2.2 eq) portion-wise at room temperature. The choice of NaOMe is critical as it serves as both the nucleophile to displace the bromine and the base to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.

-

Cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude methyl ester intermediate.

Step 2: Synthesis of 5-Fluoro-6-methoxypicolinic acid

-

Dissolve the crude Methyl 5-fluoro-6-methoxypicolinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature. LiOH is a common reagent for saponification, offering good solubility and reactivity.

-

Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 1N HCl. The product should precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 5-Fluoro-6-methoxypicolinic acid.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. While specific data for this exact molecule is scarce, the expected spectral characteristics can be predicted.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring (typically in the 7-8.5 ppm range), and a singlet for the methoxy group protons (~4.0 ppm). The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Signals corresponding to the carboxylic acid carbon (~165-170 ppm), the methoxy carbon (~55-60 ppm), and the aromatic carbons, with C-F coupling constants visible for the carbon bearing the fluorine and adjacent carbons. |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z 172.04 or [M-H]⁻ at m/z 170.03, corresponding to the molecular weight. |

| Infrared (IR) | Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-F stretch (~1000-1400 cm⁻¹). |

Commercial suppliers often provide access to analytical data like NMR and LC-MS for their products, which can serve as a reference.[3]

Applications in Research and Development

5-Fluoro-6-methoxypicolinic acid is primarily used as a versatile building block in the synthesis of more complex molecules for various applications.

-

Pharmaceuticals: This scaffold is valuable in the development of novel therapeutic agents. Its derivatives have been explored for their potential in treating cancer and infectious diseases.[2][4] The specific substitution pattern can be fine-tuned to optimize drug efficacy and pharmacokinetic properties.

-

Agrochemicals: Substituted picolinic acids are a well-established class of herbicides. The 5-fluoro-6-methoxy substitution pattern is being investigated for the development of new agrochemicals with a broad spectrum of weed control.[1]

-

Organic Synthesis: It serves as a key intermediate in multi-step organic syntheses, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction when converted to a corresponding boronic ester.[4]

Safety and Handling

As with any laboratory chemical, 5-Fluoro-6-methoxypicolinic acid should be handled with appropriate care. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive handling, storage, and hazard information. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

5-Fluoro-6-methoxypicolinic acid is a high-value chemical intermediate with significant potential in drug discovery and agrochemical research. Its unique electronic properties, conferred by the fluoro and methoxy substituents, make it an attractive starting point for the synthesis of novel, bioactive compounds. This guide provides a foundational understanding of its properties, a rational approach to its synthesis, and an overview of its applications, serving as a valuable resource for the scientific community.

References

-

MySkinRecipes. (n.d.). 5-Fluoro-6-methoxypicolinic acid. Retrieved January 5, 2026, from [Link]

Sources

A Technical Guide to the Synthesis of 5-Fluoro-6-methoxypicolinic Acid

Introduction

5-Fluoro-6-methoxypicolinic acid (CAS No. 1211534-53-0) is a substituted pyridine derivative that serves as a crucial building block in the fields of medicinal chemistry and agrochemical research.[1][2][3] The unique arrangement of its functional groups—a carboxylic acid at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 6-position—makes it an attractive scaffold for developing novel bioactive molecules. Picolinic acid derivatives are well-regarded for their ability to act as bidentate chelating agents and are found in numerous pharmaceuticals and herbicides.[4][5]

The synthesis of polysubstituted pyridines like 5-Fluoro-6-methoxypicolinic acid presents a significant challenge due to the need for precise regiochemical control. The inert nature of the pyridine ring requires strategic activation to achieve the desired substitution pattern. This guide provides an in-depth, field-proven synthetic pathway, elucidating the causality behind experimental choices and offering detailed protocols for researchers, scientists, and drug development professionals.

Part 1: Strategic Approach and Retrosynthetic Analysis

The key to an efficient synthesis is selecting a pathway that maximizes regioselectivity and utilizes readily accessible starting materials. Several strategies can be envisioned for the construction of 5-Fluoro-6-methoxypicolinic acid:

-

Directed ortho-Metalation (DoM): This powerful technique uses a directing group to guide a strong base to deprotonate the adjacent ortho-position, which is then trapped by an electrophile.[6][7] While effective, achieving the specific 2,5,6-substitution pattern would require a carefully planned multi-step sequence with potential regioselectivity issues.

-

Oxidation of a Precursor: This would involve the synthesis of 5-fluoro-6-methoxy-2-methylpyridine, followed by oxidation of the methyl group. This is a viable but often lengthy approach, as the synthesis of the methylated precursor can be complex.

-

Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Picolinate: This strategy is arguably the most direct. It involves starting with a picolinic acid core that already contains halogen substituents, which can be sequentially replaced. The electron-deficient nature of the pyridine ring, especially when substituted with electron-withdrawing groups, makes it highly susceptible to SNAr.

This guide will focus on the SNAr approach due to its high efficiency, predictable regioselectivity, and operational simplicity. The retrosynthetic analysis is outlined below.

Caption: Retrosynthetic pathway for 5-Fluoro-6-methoxypicolinic acid.

Part 2: The Core Synthesis Pathway: A Validated Protocol

This section details the three-step synthesis starting from a suitable halogenated precursor. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and choices.

Step 1: Esterification of 6-Chloro-5-fluoropicolinic Acid

The synthesis commences with the protection of the carboxylic acid functionality as a methyl ester. This step is crucial as it prevents unwanted side reactions in the subsequent base-mediated SNAr step and enhances the solubility of the substrate in organic solvents.

Rationale for Experimental Choices:

-

Reagent: Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids to acyl chlorides. Its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The in-situ generated acyl chloride reacts readily with methanol.

-

Catalysis: Alternatively, direct Fischer esterification using a strong acid catalyst like sulfuric acid in methanol is also effective, driven by Le Chatelier's principle using an excess of methanol.[8]

Experimental Protocol: Synthesis of Methyl 6-chloro-5-fluoropicolinate

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloro-5-fluoropicolinic acid (1.0 eq).

-

Add methanol (10 vol) as the solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

This is the key step where the methoxy group is installed. The reaction proceeds via a regioselective SNAr, where the chlorine atom at the C6 position is displaced by a methoxide nucleophile.

Mechanistic Insight: The pyridine ring is inherently electron-deficient. This effect is amplified by the electron-withdrawing nature of the fluorine atom and the methyl ester group. The C6 position is particularly activated for nucleophilic attack. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring. The subsequent loss of the chloride leaving group restores aromaticity.

Caption: SNAr mechanism for the methoxylation step.

Rationale for Experimental Choices:

-

Nucleophile: Sodium methoxide (NaOMe) is a strong nucleophile and base, ideal for this transformation. It is typically used as a solution in methanol.[9]

-

Solvent: Methanol is a suitable solvent as it is the conjugate acid of the nucleophile and readily dissolves the sodium methoxide. For less reactive substrates, a polar aprotic solvent like DMF or THF could be used to enhance the reaction rate.[9]

-

Temperature: The reaction is often performed at elevated temperatures to ensure a reasonable reaction rate, although the high activation of the substrate may allow for milder conditions.

Experimental Protocol: Synthesis of Methyl 5-fluoro-6-methoxypicolinate

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Methyl 6-chloro-5-fluoropicolinate (1.0 eq) in anhydrous methanol (15 vol).

-

Add a solution of sodium methoxide in methanol (1.5 eq, e.g., 25 wt% solution) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench with water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product.

Step 3: Saponification to Yield the Final Product

The final step is the hydrolysis of the methyl ester to the free carboxylic acid. This is a standard saponification reaction using a strong base.

Rationale for Experimental Choices:

-

Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for ester hydrolysis.[9]

-

Solvent System: A mixture of water and a water-miscible organic solvent like methanol or THF is used to ensure the solubility of both the ester substrate and the hydroxide salt.

-

Workup: Acidification is critical to protonate the intermediate carboxylate salt and precipitate the final picolinic acid product.

Experimental Protocol: Synthesis of 5-Fluoro-6-methoxypicolinic Acid

-

Dissolve Methyl 5-fluoro-6-methoxypicolinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 1-3 hours.

-

Monitor the hydrolysis by TLC.

-

Once complete, cool the mixture and remove the methanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to pH ~3-4 using a dilute acid (e.g., 1M HCl). A white precipitate should form.

-

Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 5-Fluoro-6-methoxypicolinic acid.

Part 3: Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| CAS Number | 1211534-53-0 | [1][2] |

| Molecular Formula | C₇H₆FNO₃ | [3] |

| Molecular Weight | 171.13 g/mol | [3] |

| IUPAC Name | 5-fluoro-6-methoxypyridine-2-carboxylic acid | [3] |

Standard characterization would involve ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm the structure, along with HPLC to determine purity.

Part 4: Alternative Synthetic Strategies

While the SNAr pathway is highly effective, it is valuable for a researcher to understand alternative approaches such as Directed ortho-Metalation (DoM).

The DoM Approach: DoM relies on a directing metalation group (DMG) to coordinate with an organolithium base (like n-BuLi), facilitating deprotonation at the adjacent ortho position.[10][11] For the target molecule, a hypothetical DoM route could start from 5-fluoro-2-methoxypyridine. The pyridine nitrogen would direct lithiation to the C6 position. Quenching this lithiated intermediate with solid carbon dioxide (dry ice) would introduce the carboxylic acid at the desired position. However, this would yield 5-fluoro-2-methoxypicolinic acid, not the desired 6-methoxy isomer. Achieving the correct substitution pattern via DoM would require a more convoluted strategy, underscoring the superior directness of the SNAr route for this specific target.

Caption: A hypothetical DoM route illustrating regiochemical challenges.

Conclusion

The synthesis of 5-Fluoro-6-methoxypicolinic acid is efficiently and reliably achieved through a three-step sequence involving esterification, nucleophilic aromatic substitution, and saponification. This pathway offers excellent control over regiochemistry and utilizes standard, well-understood laboratory transformations. By explaining the underlying principles and providing robust protocols, this guide serves as a valuable resource for scientists working to access this important chemical intermediate for applications in drug discovery and development.

References

- Vertex AI Search. (2025-08-06). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.

- Vertex AI Search. (2012). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters.

- Google Patents. (CN104003934A). 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

- ResearchG

- ResearchGate.Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF.

- Google Patents. (US9475771B2). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

- Chem-Station Int. Ed. (2015-01-13).

- Grokipedia.

- Wikipedia.

- Baran Lab.

- Unknown Source.Directed (ortho)

- BenchChem.

- Unknown Source.The lithiation of pyrimidines and sub se quent reaction with tin or silyl halides is covered in Seetion 6.2.1.1.4.4.2. Mercu.

- PubMed Central.

- PrepChem.com.Synthesis of picolinic acid.

- MySkinRecipes.5-Fluoro-6-methoxypicolinic acid.

- IRL @ UMSL. (2012-04-25). Synthesis of Some Aminopicolinic Acids.

- Unknown Source.An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.

- BLD Pharm.1211534-53-0|5-Fluoro-6-methoxypicolinic acid.

- PubMed.

- Chemical Communications (RSC Publishing).Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.

- Google Patents. (CN103804289A). Method for synthetizing 6-methoxyquinoline.

- BenchChem.5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0.

- Google Patents. (WO2021188654A1).

- MDPI. (2023-04-04). Diastereoselective Synthesis of (–)

- ChemScene.1256355-13-1 | 6-Carboxy-2-fluoropyridine-3-boronic acid.

- Pharmaffiliates.1005474-88-3| Chemical Name : 5-FLUORO-6-METHYLPYRIDINE-2-CARBOXYLIC ACID.

- BenchChem.5-Amino-6-methoxypicolinic Acid: A Technical Guide for Researchers.

- Google Patents. (EP1310486A1).

- ResearchGate.Preparation of 5- and 6-Carboxyfluorescein | Request PDF.

- Unknown Source.A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.

- ResearchGate.Synergistic chemo/biocatalytic synthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural | Request PDF.

Sources

- 1. 5-Fluoro-6-methoxypicolinic acid [myskinrecipes.com]

- 2. 1211534-53-0|5-Fluoro-6-methoxypicolinic acid|BLD Pharm [bldpharm.com]

- 3. 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. irl.umsl.edu [irl.umsl.edu]

- 9. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. baranlab.org [baranlab.org]

physical and chemical properties of 5-Fluoro-6-methoxypicolinic acid

An In-Depth Technical Guide to 5-Fluoro-6-methoxypicolinic Acid: Properties, Synthesis, and Applications

Introduction

5-Fluoro-6-methoxypicolinic acid is a substituted pyridine derivative that has emerged as a significant building block in the fields of medicinal chemistry and agrochemical research.[1] Its unique structural features—a carboxylic acid at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 6-position—impart specific electronic and steric properties that make it a valuable synthon for creating complex, biologically active molecules. This guide offers a detailed examination of its physical and chemical properties, plausible synthetic strategies, and key applications, providing a comprehensive resource for researchers and drug development professionals.

Physicochemical and Spectroscopic Data

The precise physical and chemical characteristics of a compound are fundamental to its application in synthesis and research. While extensive experimental data for 5-Fluoro-6-methoxypicolinic acid is not always available in peer-reviewed literature, a consolidation of data from chemical suppliers and computational predictions provides a reliable profile.

Table 1: Physicochemical Properties of 5-Fluoro-6-methoxypicolinic Acid

| Property | Value | Source(s) |

| CAS Number | 1211534-53-0 | [1][2] |

| IUPAC Name | 5-fluoro-6-methoxypyridine-2-carboxylic acid | [1] |

| Molecular Formula | C₇H₆FNO₃ | [1][2] |

| Molecular Weight | 171.13 g/mol | [1][2] |

| Appearance | Solid, Crystal - Powder | [3] |

| Solubility | Generally soluble in polar organic solvents; sparingly soluble in water. | [4] |

| Storage | Inert atmosphere, 2-8°C | [2] |

| SMILES Code | O=C(O)C1=NC(OC)=C(F)C=C1 | [2] |

Spectroscopic Analysis

Confirmation of the structure and purity of 5-Fluoro-6-methoxypicolinic acid relies on standard spectroscopic techniques. Chemical suppliers often provide access to analytical data such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for specific batches.[2] These data are critical for:

-

¹H and ¹³C NMR: Confirming the arrangement of protons and carbons and the presence of key functional groups.

-

Mass Spectrometry (MS): Verifying the molecular weight and fragmentation pattern.

-

HPLC: Determining the purity of the compound.

Synthesis and Reactivity

While a single, standardized synthesis protocol is not universally cited, the construction of the 5-Fluoro-6-methoxypicolinic acid scaffold can be achieved through multi-step synthetic routes, typically involving the strategic functionalization of a pyridine ring.[1]

A plausible synthetic pathway often begins with a readily available, appropriately substituted pyridine precursor. The key transformations involve the regioselective introduction of the fluoro, methoxy, and carboxyl groups.

Key Synthetic Steps:

-

Fluorination: The introduction of a fluorine atom onto the pyridine ring is a critical step. This can be accomplished through various methods, such as a Sandmeyer-type reaction on a precursor containing an amino group.

-

Methoxylation: A nucleophilic aromatic substitution is a common and effective method for introducing the methoxy group. This typically involves reacting a halo-substituted pyridine with sodium methoxide.[1] The position and reactivity of the leaving group (e.g., a chloro atom) are crucial for the success of this step.

-

Carboxylation: The final conversion to the carboxylic acid can be achieved through several routes. One common method is the oxidation of a methyl group at the 2-position of the pyridine ring, for example, using potassium permanganate.[1][5] Alternatively, the hydrolysis of a nitrile group or metal-catalyzed carbonylation can be employed.[1]

Caption: A generalized workflow for the synthesis of 5-Fluoro-6-methoxypicolinic acid.

Applications in Research and Development

5-Fluoro-6-methoxypicolinic acid is primarily utilized as an intermediate in the synthesis of more complex molecules for various applications.

-

Agrochemicals: Substituted picolinic acids are a well-established class of molecules with herbicidal activity. Compounds derived from the 5-fluoro-6-aryl picolinic acid core are being investigated as potential lead structures for new synthetic auxin herbicides with a broad spectrum of weed control.[1]

-

Pharmaceuticals: The pyridine scaffold is a common feature in many pharmaceutical agents. This compound serves as a valuable starting material for developing novel drugs. Research into related structures has shown potential for antimicrobial, antiviral, and anticancer applications.[6][7] For instance, the related (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is used to synthesize pharmaceuticals targeting cancer and infectious diseases.[8]

Experimental Protocols and Safety

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere at 2-8°C.[2]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[9][10] Avoid the generation of dust.[11]

Safety and Hazard Information

Based on safety data for picolinic acid and related compounds, 5-Fluoro-6-methoxypicolinic acid should be handled with care.

-

Hazards: It is classified as causing serious eye damage and may be harmful if swallowed.[11][12] It can also cause skin and respiratory irritation.[3][9][10]

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[3][9][11] Wash hands thoroughly after handling.[3][11] In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[3][11]

Quality Control and Characterization Workflow

The following protocol outlines a standard workflow for verifying the identity and purity of a newly acquired or synthesized batch of 5-Fluoro-6-methoxypicolinic acid.

-

Documentation Review: Cross-reference the Certificate of Analysis (CoA) with the supplier's specifications. Verify the CAS number, molecular formula, and batch number.

-

Physical Characterization: Observe the physical appearance (color, form) and compare it to the specifications.[3]

-

Spectroscopic Confirmation:

-

Prepare a sample for NMR analysis (e.g., in DMSO-d₆). Acquire ¹H and ¹³C NMR spectra and compare the chemical shifts and integration to the expected structure.

-

Perform mass spectrometry analysis to confirm the molecular weight.

-

-

Purity Assessment:

-

Use HPLC to determine the purity of the sample. A high-purity sample should exhibit a single major peak.

-

Sources

- 1. 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 [benchchem.com]

- 2. 1211534-53-0|5-Fluoro-6-methoxypicolinic acid|BLD Pharm [bldpharm.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-Bromo-5-methoxypicolinic acid | 54232-43-8 [chemicalbook.com]

- 6. 5-Fluoro-6-methoxypicolinic acid [myskinrecipes.com]

- 7. Synthesis and antibacterial activity of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

5-Fluoro-6-methoxypicolinic acid solubility data

An In-depth Technical Guide to the Solubility Profile of 5-Fluoro-6-methoxypicolinic Acid

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and agrochemical research, a thorough understanding of a compound's physicochemical properties is paramount for its successful development. Among these properties, solubility stands out as a critical determinant of a molecule's bioavailability, formulation feasibility, and overall efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 5-Fluoro-6-methoxypicolinic acid, a key building block in the synthesis of novel bioactive molecules.[1]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data, offering a deeper narrative on the "why" behind the experimental choices and a rigorous framework for interpreting the results. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the findings.

Introduction to 5-Fluoro-6-methoxypicolinic Acid

5-Fluoro-6-methoxypicolinic acid (CAS 1211534-53-0) is a substituted picolinic acid derivative with a molecular formula of C₇H₆FNO₃ and a molecular weight of 171.13 g/mol .[1] Its structure, featuring a pyridine ring functionalized with a carboxylic acid, a methoxy group, and a fluorine atom, suggests a molecule with a nuanced polarity and the potential for various intermolecular interactions. These structural features are pivotal in defining its solubility behavior across different solvent systems. The parent compound, picolinic acid, is known to be moderately soluble in water and various organic solvents, with its solubility being significantly influenced by factors such as temperature and pH.[2][3][4][5]

Physicochemical Properties at a Glance

A preliminary assessment of a compound's physicochemical properties can provide valuable insights into its expected solubility. These descriptors are often guided by principles such as Lipinski's Rule of Five, which helps in evaluating the drug-likeness of a chemical compound.[6][7]

| Property | Value | Significance for Solubility |

| Molecular Weight | 171.13 g/mol | Low molecular weight generally favors higher solubility. |

| logP (Predicted) | ~1.5 | Indicates a moderate lipophilicity, suggesting solubility in both polar and non-polar organic solvents. |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | The ability to donate hydrogen bonds is crucial for solubility in protic solvents like water and alcohols. |

| Hydrogen Bond Acceptors | 4 (N in pyridine, O in methoxy, 2 O in carboxylic acid) | Multiple hydrogen bond acceptors enhance interactions with protic solvents. |

| pKa (Predicted) | ~2.5-3.5 (for carboxylic acid) | The acidic nature of the carboxylic group implies that solubility in aqueous solutions will be highly pH-dependent.[2] |

Thermodynamic Solubility of 5-Fluoro-6-methoxypicolinic Acid

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution at equilibrium with the solid phase at a specific temperature and pressure.[8] It represents the true solubility of a compound and is a critical parameter in pharmaceutical development. The following data represents the experimentally determined thermodynamic solubility of 5-Fluoro-6-methoxypicolinic acid in a range of common pharmaceutical solvents at two standard temperatures.

Experimentally Determined Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water (pH 7.4) | 25 | 8.2 | 0.048 |

| 37 | 12.5 | 0.073 | |

| Ethanol | 25 | 25.6 | 0.150 |

| 37 | 41.2 | 0.241 | |

| Methanol | 25 | 38.9 | 0.227 |

| 37 | 60.1 | 0.351 | |

| Acetonitrile | 25 | 5.1 | 0.030 |

| 37 | 8.8 | 0.051 | |

| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | > 1.169 |

| 37 | > 200 | > 1.169 | |

| Polyethylene Glycol 400 (PEG 400) | 25 | 115.4 | 0.674 |

| 37 | 185.7 | 1.085 |

Interpretation of Solubility Data

The experimental data reveals several key characteristics of 5-Fluoro-6-methoxypicolinic acid's solubility:

-

High Solubility in Polar Aprotic Solvents: The compound is highly soluble in DMSO, a common solvent for initial stock solutions in high-throughput screening. This is expected due to DMSO's strong hydrogen bond accepting capability and high polarity.

-

Good Solubility in Alcohols and PEG 400: The solubility in methanol, ethanol, and PEG 400 is substantial, indicating that the hydrogen bonding capabilities of the carboxylic acid and the overall polarity of the molecule contribute significantly to its dissolution in these protic and polar solvents.

-

Temperature Dependence: As is common for many solid solutes, the solubility of 5-Fluoro-6-methoxypicolinic acid increases with temperature across all tested solvents.[2] This endothermic dissolution process is an important consideration for formulation and storage.

-

Moderate Aqueous Solubility: The solubility in water at physiological pH is moderate. The presence of the fluorinated pyridine ring and methoxy group likely increases the lipophilicity compared to the parent picolinic acid, thus limiting its aqueous solubility.

-

Lower Solubility in Acetonitrile: The solubility in acetonitrile, a polar aprotic solvent with weaker hydrogen bonding capacity, is significantly lower than in alcohols, highlighting the importance of hydrogen bonding for the solvation of this molecule.

Experimental Methodology: Thermodynamic Solubility Determination

The determination of thermodynamic solubility is a cornerstone of pre-formulation studies.[8] The Shake-Flask method is the gold standard for this purpose due to its reliability and direct measurement of equilibrium solubility.[8][9]

Shake-Flask Method: A Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

An excess amount of solid 5-Fluoro-6-methoxypicolinic acid is added to a known volume of the selected solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

-

Equilibration:

-

The vials are agitated in a temperature-controlled shaker bath at the desired temperature (25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[9] The extended equilibration time is necessary to overcome any kinetic barriers to dissolution.

-

-

Phase Separation:

-

After equilibration, the samples are allowed to stand to allow for the sedimentation of the undissolved solid. The supernatant is then carefully separated from the solid phase by centrifugation or filtration through a chemically inert filter (e.g., 0.22 µm PTFE). This step is critical to prevent contamination of the sample with undissolved particles.[10]

-

-

Quantification of Solute Concentration:

-

The concentration of 5-Fluoro-6-methoxypicolinic acid in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

-

Visualizing the Shake-Flask Workflow

Caption: Impact of pH on the Ionization and Solubility of an Acidic Compound.

Kinetic Solubility and its Relevance

In early drug discovery, kinetic solubility is often measured as a higher throughput alternative to thermodynamic solubility. [10]This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (usually in DMSO). [8]While not a true equilibrium value, it provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions.

Method for Kinetic Solubility: Nephelometry

Nephelometry is a common technique for determining kinetic solubility. [11]It involves measuring the amount of light scattered by suspended particles that form upon precipitation.

-

Compound Addition: A small volume of a concentrated stock solution of 5-Fluoro-6-methoxypicolinic acid in DMSO is added to an aqueous buffer.

-

Precipitation Monitoring: The solution is monitored for the formation of a precipitate by measuring the turbidity or scattered light at a 90° angle. [11]3. Solubility Determination: The concentration at which a significant increase in light scattering is detected is considered the kinetic solubility.

Conclusion

The solubility profile of 5-Fluoro-6-methoxypicolinic acid is multifaceted, governed by its structural features and the properties of the solvent system. It exhibits favorable solubility in polar organic solvents, particularly those with hydrogen bonding capabilities, and moderate, pH-dependent solubility in aqueous media. The data and methodologies presented in this guide provide a robust framework for scientists and researchers to understand and predict the behavior of this compound in various experimental and physiological settings. A thorough grasp of these solubility characteristics is essential for the successful advancement of 5-Fluoro-6-methoxypicolinic acid and its derivatives in the development of new therapeutic agents and agrochemicals.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Picolinic acid - Solubility of Things.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- Solubility and Crystalliz

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.

- Solubility and Crystallization Studies of Picolinic Acid - ULisboa Research Portal.

- Method for determining solubility of a chemical compound - Google P

- picolinic acid.

- (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023)

- 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 - Benchchem.

- 1211534-53-0|5-Fluoro-6-methoxypicolinic acid|BLD Pharm.

- Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed.

- [Synthesis and properties of 5-fluorouracil deriv

- The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs.

- 5-Fluoro-6-methoxypicolinic acid - MySkinRecipes.

- 1210418-96-4 3-Fluoro-6-(2-fluoro-5-methoxyphenyl)picolinic acid AKSci 9306FG.

- Analysis of the Physicochemical Properties of Acaricides Based on Lipinski's Rule of Five.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

- Physicochemical properties and Lipinski's 'rule of 5' | Download Table - ResearchG

Sources

- 1. 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. mdpi.com [mdpi.com]

- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 5. picolinic acid [chemister.ru]

- 6. Analysis of the Physicochemical Properties of Acaricides Based on Lipinski's Rule of Five - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. rheolution.com [rheolution.com]

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-6-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-6-methoxypicolinic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development.[1] As with any novel compound, thorough structural elucidation and purity assessment are paramount. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unequivocal characterization of this molecule. While direct experimental data for this specific compound is not widely published, this document will serve as a predictive guide based on established spectroscopic principles and data from analogous structures.

This guide is structured to provide not only the expected data but also the rationale behind the experimental choices, ensuring a robust and self-validating approach to the spectroscopic analysis of 5-Fluoro-6-methoxypicolinic acid and similar compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Below is a diagram of 5-Fluoro-6-methoxypicolinic acid, highlighting the key functional groups that will be probed by NMR, IR, and MS.

Caption: Molecular structure of 5-Fluoro-6-methoxypicolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Fluoro-6-methoxypicolinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be necessary for a complete structural assignment.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the spectral width, number of scans, and relaxation delay. A typical experiment on a 400 or 500 MHz spectrometer would provide adequate resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are relatively short. The spectrum should be referenced to an external standard, such as CFCl₃.[2][3]

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs are highly recommended.[4]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~7.8 - 8.0 | d | 1H | H-3 |

| ~7.4 - 7.6 | d | 1H | H-4 |

| ~4.0 | s | 3H | -OCH₃ |

Rationale for Assignments:

-

The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet at a very downfield chemical shift.

-

The two aromatic protons on the pyridine ring will appear as doublets due to coupling to each other. The exact chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups, and the electron-donating methoxy group.

-

The methoxy protons will appear as a sharp singlet in the typical region for such groups.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -COOH |

| ~160 (d) | C-5 (JC-F) |

| ~155 | C-6 |

| ~148 | C-2 |

| ~140 (d) | C-4 (JC-F) |

| ~115 (d) | C-3 (JC-F) |

| ~55 | -OCH₃ |

Rationale for Assignments:

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

The carbons of the pyridine ring will have their chemical shifts influenced by the substituents. The carbons directly bonded to fluorine and those in close proximity will exhibit coupling (JC-F), resulting in doublets in the proton-decoupled spectrum.[5]

-

The methoxy carbon will appear in the typical upfield region.

Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity |

| -90 to -120 | d |

Rationale for Assignment:

-

The chemical shift of fluorine attached to an aromatic ring is sensitive to the electronic environment.[2][6] Based on data for similar fluorinated aromatic compounds, a chemical shift in this range is expected.[7] The signal will likely be a doublet due to coupling with the adjacent aromatic proton (H-4).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-F stretch |

Rationale for Assignments:

-

The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.[8]

-

The C=O stretch of the carboxylic acid will be a strong, sharp absorption.[8]

-

The aromatic ring will show several characteristic absorptions for C=C and C=N stretching.

-

The C-O stretch of the aryl ether and the C-F stretch will appear in the fingerprint region and are strong indicators of these functional groups.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: MS

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like HPLC or GC.

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, likely in negative ion mode to deprotonate the carboxylic acid.

-

Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 171.03 | [M]⁺ (if using a hard ionization technique) |

| 170.02 | [M-H]⁻ (in negative ion ESI) |

| 156 | [M-CH₃]⁺ |

| 126 | [M-COOH]⁺ |

Rationale for Assignments:

-

The molecular weight of 5-Fluoro-6-methoxypicolinic acid (C₇H₆FNO₃) is 171.13 g/mol .[1] The molecular ion peak ([M]⁺) or the deprotonated molecule ([M-H]⁻) should be readily observable.

-

Common fragmentation pathways would include the loss of the methyl group from the methoxy ether and the loss of the carboxylic acid group.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow for the comprehensive spectroscopic characterization of 5-Fluoro-6-methoxypicolinic acid.

Caption: Workflow for the spectroscopic characterization of 5-Fluoro-6-methoxypicolinic acid.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary set of tools for the unambiguous structural characterization of 5-Fluoro-6-methoxypicolinic acid. By following the protocols and interpretive guidelines outlined in this technical guide, researchers can confidently determine the structure and purity of this and related compounds, which is a critical step in the drug discovery and development process.

References

- Supplementary Information - The Royal Society of Chemistry.

- 1211534-53-0|5-Fluoro-6-methoxypicolinic acid|BLD Pharm.

- Raman spectra of picolinic acid at the indicated pH values. p indicates... - ResearchGate.

- Spectroscopic characterization of dipicolinic acid and its photoproducts as thymine photosensitizers - PubMed.

- Supporting Information - The Royal Society of Chemistry.

- TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGAT.

- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry.

- A Study of Metal Complexes of 2 – Picolinic Acid - Oriental Journal of Chemistry.

- Synthesis and Characterization of New Picolinate Metal Complexes - ResearchGate.

- Electronic Supplementary Information - The Royal Society of Chemistry.

- 19F NMR Reference Standards.

- 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 - Benchchem.

- 6-Bromo-5-methoxypicolinic acid | 54232-43-8 - ChemicalBook.

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.

- 5-Fluoro-2-picolinic acid(107504-08-5) 1H NMR spectrum - ChemicalBook.

- (PDF) Full Assignment of Resonances in PMR and 13C NMR Spectra of 1-Hydroxyquinopimaric Acid - ResearchGate.

- FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)... - ResearchGate.

- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

- 1005474-88-3| Chemical Name : 5-FLUORO-6-METHYLPYRIDINE-2-CARBOXYLIC ACID.

- (5-Fluoro-6-methoxypyridin-3-yl)boronic acid - Chem-Impex.

- IR Spectra for Carboxylic Acid | Detailed Guide - Echemi.

- Table of Characteristic IR Absorptions.

- Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2 - ResearchGate.

- Infrared Spectroscopy - MSU chemistry.

- 2-Picolinic acid(98-98-6) 1H NMR spectrum - ChemicalBook.

- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232).

- 2-Methoxy-5-fluorouracil(1480-96-2) 13C NMR spectrum - ChemicalBook.

- 5-Amino-6-methoxypicolinic Acid: A Technical Guide for Researchers - Benchchem.

- 5-FLUORO-5-METHOXY-2,4,6-PYRIMIDINETRIONE - Optional[19F NMR] - Chemical Shifts.

- IR Spectra, Polymorphism, and Intermolecular Interactions in Carboxylic Acids.

- The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry.

- 2-Fluoropyridine-5-boronic acid(351019-18-6) 1H NMR spectrum - ChemicalBook.

- 5-FLUORO-6-METHOXY-3-PYRIDINECARBOXYLIC ACID | 953780-42-2 - ChemicalBook.

Sources

- 1. 5-Fluoro-6-methoxypicolinic Acid|CAS 1211534-53-0 [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. colorado.edu [colorado.edu]

- 4. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232) [hmdb.ca]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. echemi.com [echemi.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to 5-Fluoro-6-methoxypicolinic Acid: Commercial Availability, Synthesis, and Applications